1-cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-9-13(21-2)10-14(19)18(11)8-7-16-15(20)17-12-5-3-4-6-12/h9-10,12H,3-8H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOCOUFLVQTXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)NC2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, identified by its CAS number 2034246-80-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Chemical Structure
Pharmacological Properties
Research indicates that this compound exhibits significant activity as an agonist for the formyl peptide receptor 2 (FPR2), which plays a crucial role in mediating inflammatory responses. Its potential therapeutic applications include:
- Anti-inflammatory effects : By activating FPR2, the compound may help resolve inflammation and promote tissue repair.
- Cardiovascular protection : Preliminary studies suggest that it may have beneficial effects on cardiovascular health by modulating inflammatory pathways.
The mechanism through which this compound exerts its effects involves:
- Receptor Activation : Binding to FPR2 initiates a signaling cascade that results in cellular responses such as chemotaxis and phagocytosis.
- Reduction of Pro-inflammatory Cytokines : Studies have shown that activation of FPR2 can lead to decreased levels of pro-inflammatory cytokines like TNF-alpha and IL-6.
Research Findings
Recent studies have evaluated the biological activity of this compound in various experimental models:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Cardiovascular Inflammation : In a study involving mice with induced myocardial infarction, administration of the compound resulted in significant reduction in inflammatory markers and improved cardiac function.
"The administration of the compound led to a marked decrease in TNF-alpha levels, showcasing its potential as a therapeutic agent in cardiovascular diseases."
- Chronic Inflammatory Conditions : Another investigation focused on models of chronic inflammation, where the compound exhibited notable efficacy in reducing symptoms associated with rheumatoid arthritis.
Scientific Research Applications
Scientific Research Applications
1-Cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea has several applications in scientific research:
Medicinal Chemistry
This compound is being investigated for its potential as an antitumor agent . Preliminary studies suggest that it may inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it has shown promise in targeting the extracellular signal-regulated kinase (ERK) pathway, which is crucial for tumor growth and survival .
Enzyme Inhibition Studies
The compound serves as a biochemical probe for studying enzyme interactions. Its ability to modulate enzyme activity makes it suitable for investigating the mechanisms of action of various biological pathways, particularly those related to cancer and metabolic disorders .
Drug Development
Due to its unique chemical structure, this urea derivative is being explored as a lead compound for developing new drugs. Its modifications can lead to derivatives with enhanced pharmacological properties, potentially leading to novel therapeutic agents .
Research indicates that this compound exhibits significant biological activity:
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer and breast cancer cells. The observed IC50 values suggest potent anticancer properties .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
Case Study 1: Non-Small Cell Lung Cancer
In vitro studies showed that treatment with this compound resulted in a significant decrease in cell viability in non-small cell lung cancer lines. The mechanism was linked to ERK pathway inhibition, suggesting a targeted approach in cancer therapy .
Case Study 2: Breast Cancer Cell Lines
Another study focused on breast cancer cell lines, where the compound displayed similar inhibitory effects on cell proliferation. The findings support its potential use as an adjunct therapy in breast cancer management .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, we analyze structurally related urea derivatives and their properties:
Structural Analogues
Compound 7a :
- Structure : 2-(4-Phenyl-1H-1,2,3,4-tetrahydro-1,1,3,3-tetramethylnaphtho[1,2-a]pyrimidin-6-yl)-N,N,N-trimethyl-1-(2-oxoethyl)urea (synthesized in Heterocycles, 2005).
- Comparison :
- Both compounds share a urea core but differ in substituents. Compound 7a contains a naphthopyrimidinyl group and a trimethylurea side chain, whereas the target compound features a cyclopentyl group and a pyridinone-based ethyl chain.
- The bulky naphthopyrimidinyl group in 7a likely reduces solubility compared to the pyridinone moiety in the target compound, which includes polar methoxy and methyl groups.
2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid: Structure: A propanoic acid derivative with a dihydroquinoline substituent (CAS 80050-81-3). Comparison:
- The carboxylic acid group in this compound enhances hydrophilicity compared to the urea backbone.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
